molecular formula C21H16ClN5O2 B2730846 7-(4-chlorophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 442669-00-3

7-(4-chlorophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2730846
CAS No.: 442669-00-3
M. Wt: 405.84
InChI Key: WTWRSZDWLZCGGH-UHFFFAOYSA-N
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Description

7-(4-Chlorophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine-based heterocyclic compound characterized by an imidazo[2,1-f]purine-dione core. Key structural features include a 4-chlorophenyl group at position 7, methyl groups at positions 1 and 3, and a phenyl substituent at position 7.

Properties

IUPAC Name

7-(4-chlorophenyl)-2,4-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O2/c1-24-18-17(19(28)25(2)21(24)29)26-12-16(13-8-10-14(22)11-9-13)27(20(26)23-18)15-6-4-3-5-7-15/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWRSZDWLZCGGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=CC=C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-chlorophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopurine family, known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H15ClN4O2C_{22}H_{15}ClN_{4}O_{2}, with a molecular weight of 473.8 g/mol . Its unique structure features a chlorophenyl group and an imidazopurine core, contributing to its biological properties.

PropertyValue
Molecular FormulaC22H15ClN4O2
Molecular Weight473.8 g/mol
IUPAC NameThis compound
InChI KeyHWMKGBNPKKQRAU-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This inhibition can lead to reduced cellular proliferation in cancer cells.
  • Signal Transduction Modulation : By binding to specific receptors involved in signal transduction pathways, the compound can alter cellular responses to growth factors and other signals.

Anticancer Activity

Research indicates that imidazopurines exhibit significant anticancer properties. A study demonstrated that derivatives similar to this compound showed potent inhibitory effects against various human tumor cell lines. For instance:

  • IC50 Values : Compounds with structural similarities exhibited IC50 values below 1 µM against CDK2 and CDK4, indicating strong inhibitory activity.
CompoundTarget KinaseIC50 (µM)
Compound ACDK2< 0.05
Compound BCDK40.66
Compound CEGFR0.25

These findings suggest that This compound could be developed as a potent anticancer agent.

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that the compound inhibited the proliferation of several cancer cell lines including breast and lung cancer cells. The results indicated that at concentrations as low as 10 µM, significant reductions in cell viability were observed.
  • Mechanistic Insights : Further investigations revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways. This mechanism highlights its potential as a therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Key Observations :

  • Halogenation : Chloro or fluoro substituents enhance receptor binding affinity and metabolic stability due to increased lipophilicity and electron-withdrawing effects .
  • Side Chains : Piperazinylalkyl chains (e.g., in AZ-853 and 3i) improve 5-HT1A/5-HT7 receptor selectivity, while bulkier groups (e.g., butyl in CB11) shift activity toward PPARγ agonism .

Pharmacological Activity

Serotonin Receptor Modulation

  • 5-HT1A Affinity : AZ-853 (Ki = 0.6 nM) and AZ-861 (Ki = 0.2 nM) exhibit high 5-HT1A receptor binding, with AZ-861 showing stronger agonism in functional assays .
  • 5-HT7 Selectivity : Compound 3i demonstrates dual 5-HT1A/5-HT7 receptor activity, while AZ-853 is more selective for 5-HT1A .
  • Antidepressant Effects : In the forced swim test (FST), AZ-853 and 3i reduced immobility time at low doses (2.5–5 mg/kg), comparable to reference antidepressants .

Enzyme Inhibition

  • PDE4B/PDE10A : Most imidazopurine derivatives show weak inhibitory activity for PDE4B (IC50 > 1 µM) and PDE10A (IC50 > 10 µM), suggesting serotonin receptors are their primary targets .

Pharmacokinetic Properties

  • Lipophilicity : AZ-853 (logP = 3.1) and AZ-861 (logP = 3.5) exhibit moderate lipophilicity, favoring blood-brain barrier penetration .
  • Metabolic Stability : Compound 3i showed moderate stability in human liver microsomes (t1/2 = 45 min), while AZ-853 had superior brain-to-plasma ratios (0.8 vs. 0.5 for AZ-861) .

Critical Analysis of Structural-Activity Relationships (SAR)

  • Position 7 : Substitution with electron-withdrawing groups (e.g., 4-chlorophenyl) enhances receptor affinity and metabolic stability .
  • Position 8 : Piperazinylalkyl chains improve 5-HT1A/5-HT7 selectivity, with longer chains (e.g., pentyl in 3i) increasing antidepressant potency .
  • Methyl Groups : Additional methyl groups (e.g., at position 7 in 3i) reduce metabolic clearance but may increase sedation risk .

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